molecular formula C13H15NO2 B1194529 Pyracarbolid CAS No. 24691-76-7

Pyracarbolid

Cat. No. B1194529
CAS RN: 24691-76-7
M. Wt: 217.26 g/mol
InChI Key: YPCALTGLHFLNGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyracarbolid and its derivatives involves complex chemical processes. Notably, the synthesis of related pyrazole derivatives, as highlighted by Karrouchi et al. (2018), involves a variety of methods showcasing the pharmacological potential of the pyrazole moiety, which is a crucial structural component in Pyracarbolid synthesis (Karrouchi et al., 2018).

Molecular Structure Analysis

The molecular structure of Pyracarbolid, similar to pyrazole derivatives, exhibits a significant degree of complexity. Studies like those by Vishweshwar et al. (2002), provide insight into the recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures, which are crucial for understanding the molecular assembly and interactions within Pyracarbolid (Vishweshwar et al., 2002).

Chemical Reactions and Properties

Pyracarbolid's chemical reactions and properties can be understood through the study of pyrazole derivatives, which are known for their versatility in organic synthesis and medicinal chemistry. The reactivity and applications of these derivatives in various synthetic pathways provide a foundation for understanding Pyracarbolid's chemical behavior (Secrieru et al., 2019).

Physical Properties Analysis

The physical properties of Pyracarbolid, including its melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the work on mesogenic pyrazaboles by Barberá et al. (2000) provides insights into the liquid crystalline properties of disklike compounds, relevant for understanding Pyracarbolid's physical characteristics (Barberá et al., 2000).

Chemical Properties Analysis

The chemical properties of Pyracarbolid, such as reactivity, stability, and interaction with other compounds, are essential for its application in various fields. The study of pyrans as anticancer scaffolds, as discussed by Kumar et al. (2017), illustrates the importance of understanding the chemical properties of compounds like Pyracarbolid for their potential use in drug discovery and other applications (Kumar et al., 2017).

Scientific Research Applications

  • Summary of the Application : Pyracarbolid has been used in the control of the blister blight pathogen of tea, a disease caused by Exobasidium vexans . This disease demands frequent application of protectant fungicides for its efficient control . Pyracarbolid, also known as 2-methyl-5, 6-dihydro-4-H-pyran-3-carboxylic acid anilide, has shown promise in this area .
  • Methods of Application or Experimental Procedures : The fungicide is applied at short intervals, typically every 7-10 days, to prevent heavy crop loss during the period when the disease occurs as an epiphytotic . The goal has been to find a fungicide that would control blister blight efficiently on extended rounds of application, every 14-20 days apart immediately after alternate leaf harvest .

Safety And Hazards

Pyracarbolid is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCALTGLHFLNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179432
Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyracarbolid

CAS RN

24691-76-7
Record name Pyracarbolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24691-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyracarbolid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyracarbolid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRACARBOLID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
A Özkara, D Akyıl, Y Eren, SF Erdoğmuş… - Drug and Chemical …, 2015 - Taylor & Francis
The present study evaluates the cytotoxic and genotoxic potential of pyracarbolid using both micronuleus (MN) assay, in human lymphocytes, and Allium cepa assay, in the root …
Number of citations: 15 www.tandfonline.com
N Shanmuganathan, TV Saravanapavan - PANS, 1978 - Taylor & Francis
… Pyracarbolid has protective as well as eradicant action … Leaf treatment with 500 ppm of pyracarbolid almost completely … In one field trial pyracarbolid gave significantly better control …
Number of citations: 13 www.tandfonline.com
HR Kataria, OP Yadav, PD Tyagi, RK Grover - … für Pflanzenkrankheiten und …, 1976 - JSTOR
… pyracarbolid in culture and had an ED50 value of 9-15 ļxmoles/ml while the mung-bean isolate was most sensitive with an ED50 value of 4 [xmoles/ml. Pyracarbolid … ml pyracarbolid was …
Number of citations: 2 www.jstor.org
CSV Ram - … für Pflanzenkrankheiten und Pflanzenschutz/Journal of …, 1975 - JSTOR
2 Results Following invasion of the host tissue by the fungal pathogen the typical blister lesio are visible between 3-10 days; they are tiny translucent spots when barely seen, refer to as …
Number of citations: 5 www.jstor.org
Y Eren, SF Erdoğmuş, M Konuk, E Sağlam - Citeseer
… Pyracarbolid is a systemic fungicide that is a member of the … on the genotoxic effects of pyracarbolid on the somatic cell of … potential cytogenetic effects of pyracarbolid on both the root …
Number of citations: 2 citeseerx.ist.psu.edu
H Buchenauer - Pesticide Science, 1975 - Wiley Online Library
… fungicide, pyracarbolid, proved to be as photosensitive as the furan derivatives, but in the solid state, however, the light stability of pyracarbolid was higher. Since pyracarbolid is rapidly …
Number of citations: 19 onlinelibrary.wiley.com
EB Akiew - MSAC Research Journal (Philippines), 1980
Number of citations: 0
SK Mulinge, CJ Baker, JL Pereira - Kenya coffee, 1974
Number of citations: 6
V Ram - Pfl. Ktankh
Number of citations: 4
E SKORDA, A ZAMANIS - Proceedings of a …, 1984 - British Crop Protection Council
Number of citations: 0

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